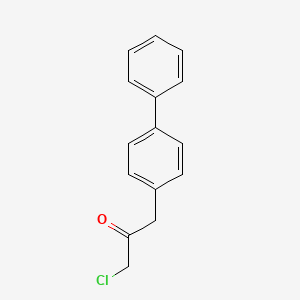
1-Chloro-3-(4-phenylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(4-phenylphenyl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a chlorinated derivative of phenylpropanone and is characterized by the presence of a chlorine atom attached to the third carbon of the propanone chain, with a phenyl group attached to the fourth carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-phenylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with biphenyl in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction. Additionally, the purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-phenylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, THF), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, controlled temperatures.
Major Products:
- Substitution: Alcohols, amines, thioethers.
- Reduction: Alcohols.
- Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
1-Chloro-3-(4-phenylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-phenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chlorine atom and the phenyl groups influences its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-Chloro-3-phenylpropan-2-one: Similar structure but lacks the additional phenyl group, leading to different reactivity and applications.
1-Chloro-3-(4-chlorophenyl)propan-2-one: Contains an additional chlorine atom on the phenyl ring, which can alter its chemical properties and biological activity.
Phenylpropanone: The parent compound without the chlorine atom, used as a precursor in various chemical syntheses.
Uniqueness: 1-Chloro-3-(4-phenylphenyl)propan-2-one is unique due to the presence of both a chlorine atom and a biphenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-chloro-3-(4-phenylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYPGBPXNQGEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
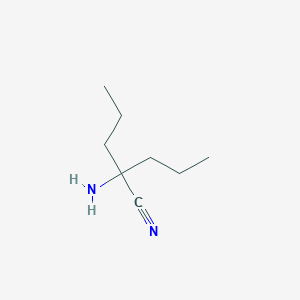
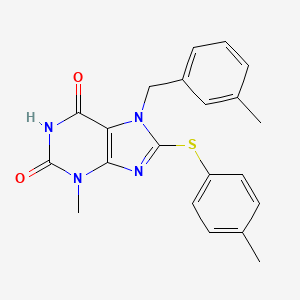

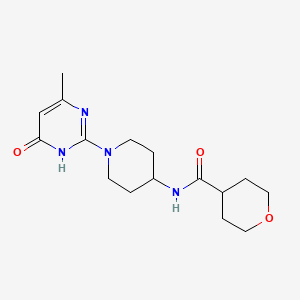
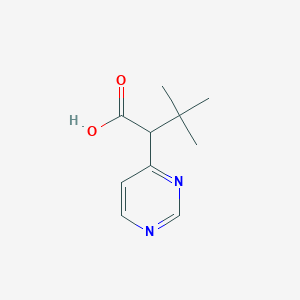
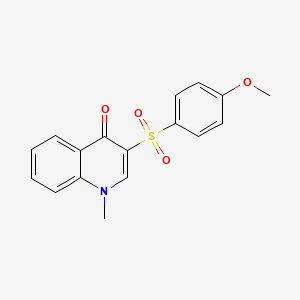
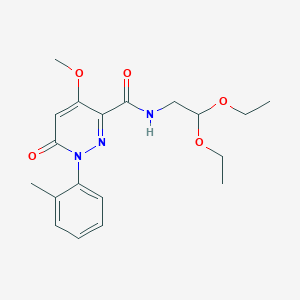
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
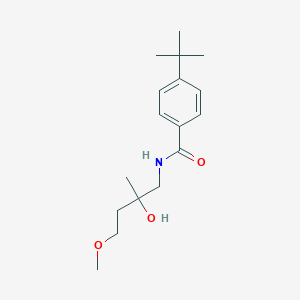
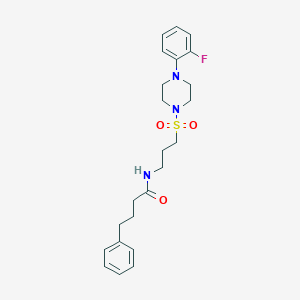
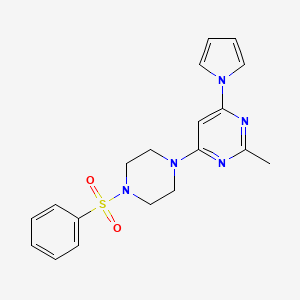
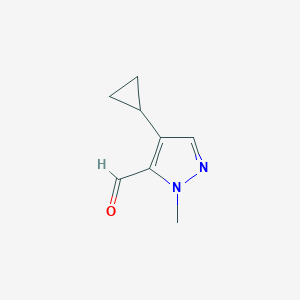
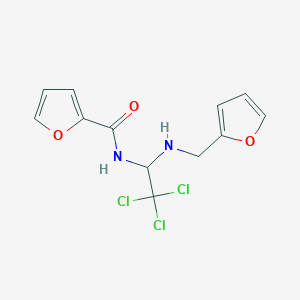
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
